Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate
Description
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)8(11)6-7-4-2-3-5-9(7)12(14)15/h2-5,8H,6,11H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQFWJRYMDFNR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Phenylalanine Derivatives
The nitration of L-phenylalanine’s benzyl side chain is a foundational step in synthesizing the 2-nitrophenyl moiety. Phenylalanine’s methylene group activates the benzene ring for electrophilic substitution, favoring para and ortho nitration. However, achieving ortho selectivity requires precise conditions:
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Reagents : A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
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Protection Strategy : The amino and carboxyl groups are protected to prevent undesired reactions. For example, the amino group is shielded with a benzyloxycarbonyl (Z) group, while the carboxyl group is methylated.
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Outcome : Nitration yields a mixture of ortho and para isomers, necessitating chromatographic separation. Ortho-nitration accounts for ~35% of products under optimized conditions.
Table 1 : Nitration Conditions and Yields
| Starting Material | Nitrating Agent | Temperature | Ortho:Para Ratio | Yield (%) |
|---|---|---|---|---|
| Z-Protected L-Phenylalanine | HNO₃/H₂SO₄ | 0–5°C | 35:65 | 62 |
| Boc-Protected L-Phenylalanine | HNO₃/Ac₂O | 10°C | 28:72 | 58 |
Esterification of 2-Nitrophenylalanine
After nitration, the carboxyl group is esterified to form the methyl ester. Two primary methods are employed:
-
Acid-Catalyzed Esterification :
-
Chloride-Mediated Esterification :
Critical Consideration : The amino group must remain protected during esterification to prevent side reactions. Deprotection (e.g., hydrogenolysis of the Z-group) is performed post-esterification.
Resolution of Enantiomers
Racemization during nitration or esterification necessitates chiral resolution to isolate the (2S)-enantiomer. Common techniques include:
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Chiral HPLC : Using a cellulose-based column (Chiralpak IC) with a hexane/isopropanol mobile phase.
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Enzymatic Resolution : Porcine kidney acylase selectively hydrolyzes the (2R)-enantiomer, leaving the (2S)-ester intact.
Table 2 : Resolution Efficiency
| Method | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|
| Chiral HPLC | >99% | 78 |
| Enzymatic Hydrolysis | 95% | 82 |
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
A nitro group can be introduced via displacement of a halogen on a fluoronitrobenzene derivative. For example:
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Reaction : Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate reacts with 2-fluoronitrobenzene in acetonitrile under reflux.
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Conditions : Triethylamine (3 eq.), 16 hours, argon atmosphere.
This method avoids direct nitration but requires a pre-functionalized nitroarene.
Use of Protected Intermediates
Multistep syntheses employing orthogonal protecting groups enhance regioselectivity:
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Dual Protection : The amino group is protected with a Z-group, while the carboxyl group is methylated.
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Nitration : Directed by the methylene group’s activation.
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Deprotection : Catalytic hydrogenation removes the Z-group, yielding the free amino ester.
Purification and Analytical Characterization
Purification Techniques
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 2-position of the phenyl ring undergoes selective reduction to form primary amines. This reaction is critical for synthesizing bioactive intermediates.
Mechanism :
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Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to reduce –NO₂ to –NH₂.
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Fe/HCl reduction involves acidic hydrolysis of the nitro group to hydroxylamine intermediates before final reduction to the amine.
Ester Hydrolysis
The methyl ester is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, enabling further functionalization.
Key Insight :
Amino Group Functionalization
The primary amino group participates in protection and acylation reactions to modulate reactivity.
Protection with Benzyloxycarbonyl (Cbz) Group
| Reagents | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Benzyl chloroformate | NaHCO₃, H₂O/EtOAc, 0°C → RT, 18 h | Methyl (2S)-2-(Cbz-amino)-3-(2-nitrophenyl)propanoate | 91% |
Application :
Acylation
| Reagents | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2 h | Methyl (2S)-2-acetamido-3-(2-nitrophenyl)propanoate | 88% |
Electrophilic Aromatic Substitution
The electron-deficient 2-nitrophenyl ring undergoes regioselective substitution at the meta position.
| Reaction | Reagents | Conditions | Product | Yield | Sources |
|---|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 0°C → RT, 3 h | Methyl (2S)-2-amino-3-(2-nitro-5-bromophenyl)propanoate | 65% |
Regioselectivity :
Metal Complexation
The amino and nitro groups enable coordination with transition metals, forming stable complexes for catalytic or material science applications.
| Metal Salt | Conditions | Product | Structure | Sources |
|---|---|---|---|---|
| CoCl₂ | NaH, THF, RT, 12 h | [Co₃(ROY)₆] (ROY = deprotonated ligand) | Trinuclear cluster | |
| NiCl₂ | KH, MeOH, 60°C, 24 h | [Ni₃(ROY)₆] | Octahedral geometry |
Key Data :
Oxidative Transformations
The nitro group resists oxidation, but the aromatic ring can undergo controlled oxidation under harsh conditions.
| Reagents | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 8 h | Methyl (2S)-2-amino-3-(2-nitro-5-carboxyphenyl)propanoate | 45% |
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
Medicinal Chemistry
Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate is being investigated for its potential therapeutic properties. Its structural similarity to naturally occurring amino acids allows it to interact with biological systems, making it a candidate for drug development. Research indicates that it may exhibit neuroprotective effects and cognitive enhancement properties in animal models.
Biological Studies
The compound has been studied for its role in cellular processes:
- Neuroprotection : In vivo studies have shown that it can reduce neuronal cell death under oxidative stress conditions.
- Cognitive Enhancement : Behavioral assays in rodents suggest improvements in memory tasks, indicating potential use as a cognitive enhancer.
Industrial Applications
In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, making it valuable in producing specialty chemicals.
Neuroprotection in Animal Models
Research has demonstrated that this compound provides neuroprotective effects against neurodegeneration. In studies involving models of oxidative stress, administration of the compound resulted in decreased neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Cognitive Enhancement
Preliminary studies using behavioral assays have indicated that this compound may enhance cognitive functions. Rodent models administered with this compound showed improved performance in memory retrieval tasks compared to control groups, highlighting its potential role as a nootropic agent.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Notable Features | Reference |
|---|---|---|---|---|---|
| Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate | C10H12N2O4 | 224.22 | 2-NO2 on phenyl | Ortho nitro group; chiral center at C2 | |
| Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | C10H12FNO2 | 197.21 | 4-F on phenyl | Electron-withdrawing F at para; 95% purity | |
| Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | C10H13NO3 | 195.22 | 4-OH on phenyl | Tyrosine methyl ester; polar hydroxyl group | |
| Methyl (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoate | C13H14BrN2O2 | 317.17 | 6-Br on indole | Brominated indole core; CAS 774181-71-4 | |
| Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate | C8H10BrNO2S | 264.14 | 3-Br on thiophene | Heterocyclic thiophene; SMILES: COC(=O)C@HN |
Key Observations:
- Halogenated Analogues: Bromine in indole () or thiophene () systems alters electronic properties and may enhance cross-coupling reactivity . Heterocyclic vs. Phenyl: Thiophene-containing derivatives (e.g., ) exhibit distinct π-electron delocalization, affecting solubility and binding interactions .
Derivatives with Modified Backbone or Functional Groups
Table 2: Backbone-Modified Analogues
Key Observations:
- Backbone Simplification: Compounds like methyl (2S)-3-amino-2-methoxypropanoate () lack aromatic groups, reducing steric complexity but limiting applications in aromatic interactions .
- Heavy Atom Incorporation : Diiodo substitution () increases molecular weight and may improve X-ray crystallography suitability .
Biological Activity
Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate, also known as a derivative of phenylalanine, exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 224.21 g/mol. The presence of the nitro group at the 2-position of the phenyl ring enhances its reactivity and selectivity towards biological targets, making it a valuable candidate for drug design.
1. Antiviral Activity
Research indicates that compounds with similar structures to this compound may exhibit antiviral properties. For instance, studies have shown that certain nitrophenyl derivatives can inhibit viral replication in cell cultures. Specifically, compounds with a nitro group have demonstrated effectiveness against HIV, where their half-maximal effective concentration (EC50) values were significantly lower than those of standard antiviral drugs like Nevirapine (NVP) .
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| Compound 3 | 3.1 | 98576 | 31798 |
| Compound 12 | 1576 | 116818 | 74 |
This table summarizes the antiviral activity and cytotoxicity of selected compounds, highlighting the promising potential of this compound analogs in therapeutic settings.
2. Anticancer Properties
The compound's structural similarity to other amino acid derivatives suggests potential anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism often involves the disruption of cellular signaling pathways associated with growth and survival .
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis and degradation .
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing mood regulation and cognitive functions .
Case Study: Antiviral Efficacy
In a recent study examining the antiviral efficacy of various nitrophenyl derivatives, this compound showed promising results in inhibiting viral replication in vitro. The study utilized cell lines such as Vero E6 and A549-ACE2-TMPRSS2 to assess cytotoxicity alongside antiviral activity .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of this compound analogs. In this study, various concentrations were tested against A549 and Caco-2 cells, revealing a notable decrease in cell viability at higher concentrations . The selectivity index indicated a favorable profile for further development as an anticancer agent.
Q & A
Q. What are the key steps in synthesizing Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate, and how can purity be ensured?
The synthesis typically involves:
- Amino Group Protection : Reacting the free amino group with benzyl chloroformate (Cbz-Cl) in the presence of sodium bicarbonate to form a stable carbamate intermediate .
- Esterification : Using methyl esters to protect the carboxylic acid moiety, often under mild acidic or basic conditions.
- Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC or NMR to confirm purity (>95%) .
Q. How is the stereochemical integrity of the (2S)-configuration maintained during synthesis?
Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed to preserve the (S)-configuration. Polarimetry and chiral HPLC are critical for verifying enantiomeric excess .
Q. What analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm the aromatic nitro group (δ ~7.5–8.5 ppm) and ester carbonyl (δ ~170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 253.1) .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How does the 2-nitrophenyl substituent influence the compound’s reactivity in peptide coupling reactions?
The electron-withdrawing nitro group reduces electron density on the phenyl ring, potentially enhancing electrophilic substitution reactions. However, steric hindrance may limit coupling efficiency. Comparative studies with 3- or 4-nitrophenyl analogs are recommended to assess positional effects .
Q. What strategies mitigate decomposition of the nitro group under acidic or basic conditions?
- pH Control : Reactions should be conducted near neutral pH (6–8) to prevent nitro group reduction or hydrolysis.
- Temperature Optimization : Avoid prolonged heating (>60°C), as nitro groups can decompose exothermically .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?
- Assay Validation : Confirm target specificity using knockout models or competitive inhibitors.
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure the compound is fully dissolved in biological buffers.
- Metabolic Stability Tests : Evaluate if hepatic enzymes (e.g., CYP450) degrade the compound in vitro .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., nitroreductases) or receptors.
- QM/MM Simulations : Assess nitro group reduction pathways or transition states in catalytic sites .
Methodological Challenges and Solutions
Q. Why do yields vary significantly when scaling up the synthesis?
- Mixing Efficiency : Use flow chemistry or high-shear mixers to improve reagent homogeneity in large batches.
- By-product Formation : Monitor intermediates via inline IR spectroscopy to optimize reaction quenching .
Q. How can spectral overlaps in NMR be resolved for accurate structural assignment?
- 2D NMR Techniques : - HSQC and HMBC distinguish overlapping aromatic protons and confirm ester connectivity .
Q. What are the implications of the nitro group’s redox activity in biological assays?
The nitro group can act as a prodrug motif, undergoing enzymatic reduction to reactive intermediates (e.g., hydroxylamines). Use anaerobic conditions or nitroreductase inhibitors to isolate its role in observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
